Benzodioxine-5-carboxamide vs. 6-Carboxamide Regioisomer: PARP1 Inhibitory Activity Comparison
The 2,3-dihydro-1,4-benzodioxine-5-carboxamide scaffold (compound 4), which constitutes the core of the target compound, demonstrated PARP1 inhibitory activity with an IC₅₀ of 5.8 µM in a recombinant PARP1 enzyme assay [1]. In contrast, its 6-carboxamide regioisomer (compound 3) showed weaker activity with an IC₅₀ of 12 µM under identical assay conditions [1]. This 2.1-fold potency advantage for the 5-carboxamide configuration establishes the regioisomeric specificity critical for PARP1 target engagement. The target compound retains the 5-carboxamide connectivity and further incorporates the 4-chlorophenyl-cyanomethyl substituent, placing it within the active regioisomeric series.
| Evidence Dimension | PARP1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.8 µM (parent 5-carboxamide scaffold; target compound carries this core with additional N-substitution) |
| Comparator Or Baseline | Compound 3 (6-carboxamide regioisomer): IC₅₀ = 12 µM |
| Quantified Difference | 2.1-fold lower IC₅₀ (5.8 vs. 12 µM) favoring the 5-carboxamide regioisomer |
| Conditions | Recombinant PARP1 enzyme assay (Bioorganic Chemistry, 2020) |
Why This Matters
The 5-carboxamide configuration is a non-negotiable structural determinant for PARP1 potency; procurement of 6-carboxamide analogs as substitutes would compromise target engagement by at least 2-fold.
- [1] Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 2020, 102, 104075. Compound 4 IC₅₀ = 5.8 µM; Compound 3 IC₅₀ = 12 µM. View Source
